molecular formula C10H10Cl2O B170182 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone CAS No. 164165-77-9

1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone

Cat. No.: B170182
CAS No.: 164165-77-9
M. Wt: 217.09 g/mol
InChI Key: XWFCYZDVVZNOKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone can be synthesized through the reaction of benzoyl chloride with 2,5-dichloro-3,6-dimethylaniline under basic conditions[3][3]. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ethanone derivative.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product, often involving controlled temperature and pressure conditions[3][3].

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical transformations, which can modify its activity and interactions with biological molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone can be compared with other similar compounds, such as:

  • 1-(2,4-Dichloro-3-methylphenyl)ethanone
  • 1-(2-Chloro-4-methoxyphenyl)ethanone
  • 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one

These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and applications. The unique combination of chlorine and methyl groups in this compound contributes to its distinct properties and versatility in various chemical processes.

Properties

IUPAC Name

1-(2,5-dichloro-3,6-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-5-4-8(11)6(2)9(7(3)13)10(5)12/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFCYZDVVZNOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C(=O)C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595928
Record name 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164165-77-9
Record name 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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